molecular formula C10H13NO2 B13588169 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid

Cat. No.: B13588169
M. Wt: 179.22 g/mol
InChI Key: GULLVOLDSMKPAM-UHFFFAOYSA-N
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Description

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring a pyridine ring substituted with a methyl group at the 6-position and a propanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpyridine and a suitable propanoic acid derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(pyridin-2-yl)propanoic acid: Similar structure but without the methyl group on the pyridine ring.

    3-(6-Methylpyridin-2-yl)propanoic acid: Lacks the methyl group on the propanoic acid moiety.

    2-Methyl-3-(pyridin-3-yl)propanoic acid: The pyridine ring is substituted at a different position.

Uniqueness

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid is unique due to the specific positioning of the methyl groups on both the pyridine ring and the propanoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-3-(6-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13)6-9-5-3-4-8(2)11-9/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

GULLVOLDSMKPAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C)C(=O)O

Origin of Product

United States

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